molecular formula C41H87Cl2N3O3 B12760564 N'-(2-aminoethyl)ethane-1,2-diamine;1-chlorohexadecane;2-(chloromethyl)oxirane;octadecanoic acid CAS No. 73018-50-5

N'-(2-aminoethyl)ethane-1,2-diamine;1-chlorohexadecane;2-(chloromethyl)oxirane;octadecanoic acid

Cat. No.: B12760564
CAS No.: 73018-50-5
M. Wt: 741.1 g/mol
InChI Key: TXKNTPHOFURUBM-UHFFFAOYSA-N
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Description

Properties

CAS No.

73018-50-5

Molecular Formula

C41H87Cl2N3O3

Molecular Weight

741.1 g/mol

IUPAC Name

N'-(2-aminoethyl)ethane-1,2-diamine;1-chlorohexadecane;2-(chloromethyl)oxirane;octadecanoic acid

InChI

InChI=1S/C18H36O2.C16H33Cl.C4H13N3.C3H5ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;5-1-3-7-4-2-6;4-1-3-2-5-3/h2-17H2,1H3,(H,19,20);2-16H2,1H3;7H,1-6H2;3H,1-2H2

InChI Key

TXKNTPHOFURUBM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCl.C1C(O1)CCl.C(CNCCN)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of stearic acid 1-chlorohexadecane diethylenetriamine and epichlorohydrin complex involves the reaction of stearic acid, 1-chlorohexadecane, diethylenetriamine, and epichlorohydrin. The reaction typically occurs under controlled conditions to ensure the formation of the desired complex. The process involves the following steps:

    Reaction of Stearic Acid and Diethylenetriamine: Stearic acid reacts with diethylenetriamine to form an intermediate product.

    Addition of 1-Chlorohexadecane: The intermediate product is then reacted with 1-chlorohexadecane.

    Reaction with Epichlorohydrin: Finally, the product is reacted with epichlorohydrin to form the complex.

Industrial Production Methods

Industrial production of this complex is carried out in cGMP (current Good Manufacturing Practice) synthesis workshops, ensuring high purity and quality. The production process involves large-scale reactions under controlled conditions, with cleanroom environments ranging from Class 100 to Class 100,000.

Chemical Reactions Analysis

Types of Reactions

Stearic acid 1-chlorohexadecane diethylenetriamine and epichlorohydrin complex undergoes various types of chemical reactions, including:

    Substitution Reactions: The complex can undergo nucleophilic substitution reactions due to the presence of chloro groups.

    Oxidation and Reduction Reactions: The complex can participate in oxidation and reduction reactions, altering its chemical structure.

    Cross-Linking Reactions: The complex can act as a cross-linking agent in polymerization reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions may produce different oxidized or reduced forms of the complex.

Scientific Research Applications

Chemical Properties and Structure

This compound consists of multiple functional groups, which contribute to its reactivity and versatility. Its structure allows for significant interactions with other molecules, making it suitable for various applications.

Key Features

  • Chemical Formula : C₁₈H₃₉ClN₂O₂
  • Molecular Weight : Approximately 348.98 g/mol
  • Functional Groups : Amine, chloroalkane, epoxide, and fatty acid.

Chemistry

Synthesis of Complex Molecules : The compound serves as a building block in organic synthesis, facilitating the creation of more complex organic molecules. Its amine groups can participate in nucleophilic substitution reactions, making it valuable in synthetic pathways.

ApplicationDescription
Organic SynthesisActs as a precursor for complex organic molecules
Ligand FormationForms stable complexes with transition metals

Biology

Biochemical Assays : The compound is utilized in various biochemical assays due to its ability to interact with enzymes and substrates. It can influence enzyme activity through competitive inhibition or by acting as a substrate.

ApplicationDescription
Enzyme StudiesUsed as a reagent in enzyme kinetics
Metabolic PathwaysInfluences metabolic processes

Medicine

Drug Delivery Systems : Investigated for its potential use in drug delivery systems, the compound can form stable complexes with therapeutic agents, enhancing their bioavailability.

ApplicationDescription
Drug DeliveryEnhances bioavailability of therapeutic agents
Therapeutic AgentPotential for treating metabolic disorders

Polymer Production

The compound is extensively used in the production of polymers and resins. Its chemical properties contribute to the mechanical strength and stability of final products.

ApplicationDescription
Polymer ProductionImproves mechanical properties of resins
CoatingsEnhances adhesion and durability

Case Study 1: Coordination Chemistry

A study published in "Inorganic Syntheses" demonstrated the effectiveness of N'-(2-aminoethyl)ethane-1,2-diamine as a ligand in synthesizing metal complexes that exhibit catalytic activity in organic reactions. The research highlighted how varying metal ions influenced the stability and reactivity of the resulting complexes.

Case Study 2: Enzyme Interaction

Research conducted at a leading university focused on the interaction between N'-(2-aminoethyl)ethane-1,2-diamine and pancreatic lipase. The findings indicated that this compound could act as an inhibitor, providing insights into potential applications for managing metabolic disorders.

Mechanism of Action

The mechanism of action of stearic acid 1-chlorohexadecane diethylenetriamine and epichlorohydrin complex involves its interaction with molecular targets and pathways. The complex can form cross-links with other molecules, altering their chemical and physical properties . This cross-linking ability is crucial in its applications as a polymerization agent and in the production of various industrial products.

Comparison with Similar Compounds

N'-(2-aminoethyl)ethane-1,2-diamine (DETA)

  • Structure: A triamine with the formula C₄H₁₃N₃, containing three amino groups (-NH₂/-NH-) in a branched chain.
  • Properties: High polarity, water solubility, and strong chelating ability due to multiple nitrogen donor sites.
  • Applications :
    • Corrosion inhibition in acidic environments .
    • Precursor for polymers (e.g., polyamide-epichlorohydrin resins) .
    • Synthesis of metal complexes for antibacterial/antifungal agents .

1-Chlorohexadecane

  • Structure : A long-chain chloroalkane (C₁₆H₃₃Cl) with a terminal chlorine atom.
  • Properties : Hydrophobic, low reactivity under ambient conditions.
  • Applications: Limited direct evidence in provided sources, but structurally similar chloroalkanes (e.g., 1-chlorooctane) are used as alkylating agents and surfactants.

2-(Chloromethyl)oxirane (Epichlorohydrin)

  • Structure : C₃H₅ClO, featuring an epoxide ring and a chloromethyl group.
  • Properties : Highly reactive due to strained epoxide and electrophilic chlorine.
  • Applications :
    • Polymer synthesis (e.g., epoxy resins, polycondensation products with diamines) .
    • Crosslinking agent in adhesives and coatings .

Octadecanoic Acid (Stearic Acid)

  • Structure : C₁₈H₃₆O₂, a saturated long-chain fatty acid.
  • Properties : Waxy solid at room temperature (melting point ~69°C), insoluble in water.
  • Applications :
    • Emulsifier in cosmetics and pharmaceuticals .
    • Precursor for biodiesel (via methyl ester derivatives) .

Comparison with Similar Compounds

N'-(2-aminoethyl)ethane-1,2-diamine vs. Other Polyamines

Property DETA (C₄H₁₃N₃) TETA (C₆H₁₈N₄) PEHA (C₈H₂₃N₅)
Amino Groups 3 4 5
Corrosion Inhibition Moderate efficiency Higher efficiency Highest efficiency
Complexation Forms stable Cu²⁺/Zn²⁺ complexes Broader metal selectivity Enhanced chelation capacity
Source

Key Insight: Increasing amino groups enhance corrosion inhibition and metal-binding capacity but may reduce solubility in nonpolar media.

1-Chlorohexadecane vs. Shorter-Chain Chloroalkanes

Property 1-Chlorohexadecane (C₁₆H₃₃Cl) 1-Chlorooctane (C₈H₁₇Cl) 1-Chlorobutane (C₄H₉Cl)
Chain Length Long (C16) Medium (C8) Short (C4)
Reactivity Low (steric hindrance) Moderate High
Applications Surfactant intermediates Solvents/alkylating agents Fast reactions in synthesis
Source Inferred from structural analogs N/A N/A

Note: Specific data on 1-chlorohexadecane is scarce in provided evidence; comparisons are based on structural analogs.

2-(Chloromethyl)oxirane vs. Other Epoxides

Property Epichlorohydrin (C₃H₅ClO) Propylene Oxide (C₃H₆O) Glycidol (C₃H₆O₂)
Reactivity High (Cl and epoxide groups) Moderate Moderate (hydroxyl group)
Toxicity Carcinogenic Low Low
Applications Epoxy resins, polymers Polyurethanes, plastics Pharmaceuticals, coatings
Source N/A N/A

Key Insight : Epichlorohydrin’s dual functional groups enable versatile polymer chemistry but pose health risks.

Octadecanoic Acid vs. Other Fatty Acids

Property Octadecanoic Acid (C₁₈H₃₆O₂) Hexadecanoic Acid (C₁₆H₃₂O₂) 9-Octadecenoic Acid (C₁₈H₃₄O₂)
Melting Point 69°C 63°C 13°C (cis isomer)
Saturation Saturated Saturated Unsaturated
Applications Cosmetics, soaps Food additives Biofuels, lubricants
Source

Key Insight : Chain length and saturation dictate physical properties and industrial uses.

Research Findings and Data Tables

Thermal Stability of Polyamine Complexes

Compound Decomposition Temperature (°C) Metal Ion Stabilized
DETA-Zn²⁺ complex 220–250 Zn²⁺
TETA-Cu²⁺ complex 280–310 Cu²⁺
Source

Fatty Acid Methyl Esters (Biodiesel Precursors)

Compound Boiling Point (°C) Yield in Catalytic Reactions
Methyl Stearate 442 90% (optimized conditions)
Methyl Palmitate 418 85%
Source

Biological Activity

N'-(2-aminoethyl)ethane-1,2-diamine; 1-chlorohexadecane; 2-(chloromethyl)oxirane; octadecanoic acid is a complex organic compound with diverse biological activities. The compound features several functional groups that contribute to its reactivity and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and case studies.

Chemical Structure and Properties

The compound consists of multiple components, each contributing to its overall properties. The major components are:

  • N'-(2-aminoethyl)ethane-1,2-diamine : A diamine that can act as a chelating agent.
  • 1-chlorohexadecane : A long-chain alkyl halide that may influence membrane interactions.
  • 2-(chloromethyl)oxirane : An epoxide that can participate in nucleophilic reactions.
  • Octadecanoic acid : A saturated fatty acid that plays roles in membrane structure and function.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Chelation of Metal Ions : The amino groups in N'-(2-aminoethyl)ethane-1,2-diamine can bind metal ions, influencing their bioavailability and activity in biological systems.
  • Interaction with Enzymes : The compound can modulate enzyme activity through competitive inhibition or allosteric effects due to the presence of functional groups capable of forming hydrogen bonds and electrostatic interactions.
  • Membrane Interaction : The long hydrocarbon chain from 1-chlorohexadecane may facilitate integration into lipid membranes, affecting membrane fluidity and permeability.

Antimicrobial Activity

Research has shown that the compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains using the serial dilution method, revealing notable inhibitory effects on both Gram-positive and Gram-negative bacteria .

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Cytotoxicity Studies

Cytotoxicity assays have indicated that the compound can induce apoptosis in certain cancer cell lines. For instance, studies on HL-60 human promyelocytic leukemia cells demonstrated that treatment with the compound led to increased levels of reactive oxygen species (ROS), suggesting a mechanism involving oxidative stress .

Case Studies

  • Case Study on Drug Delivery Systems :
    • Researchers explored the use of this compound as a potential drug delivery vehicle due to its ability to form stable complexes with therapeutic agents. The study highlighted its effectiveness in enhancing the solubility and bioavailability of poorly soluble drugs .
  • Case Study on Polymer Applications :
    • The compound was utilized in the synthesis of biodegradable polymers for medical applications. Its incorporation into polymer matrices improved mechanical properties while maintaining biocompatibility, making it suitable for drug delivery systems .

Q & A

Q. Methodological Answer :

  • Synthesis : React ethylenediamine with acrylonitrile via Michael addition, followed by catalytic hydrogenation to reduce nitrile groups to amines. Use a molar ratio of 1:1.2 (ethylenediamine:acrylonitrile) in ethanol at 60°C for 24 hours .
  • Purification : Isolate via vacuum distillation (boiling point: ~245°C) or column chromatography (silica gel, eluent: methanol/ammonia 9:1).
  • Characterization : Confirm structure using 1H^1H-NMR (δ 2.6–2.8 ppm for ethylene protons, δ 1.4 ppm for amine protons) and FT-IR (N-H stretch at 3300 cm1^{-1}) .

Advanced: How does N'-(2-aminoethyl)ethane-1,2-diamine influence crosslinking efficiency in epoxy-amine polymers?

Q. Methodological Answer :

  • Experimental Design : Prepare polymers by reacting 2-(chloromethyl)oxirane with N'-(2-aminoethyl)ethane-1,2-diamine at stoichiometric ratios (1:1 to 1:1.5). Vary curing temperatures (25–80°C) and monitor gelation time using rheometry.
  • Data Analysis : Use DSC to measure glass transition temperature (TgT_g). Higher amine content increases crosslink density, raising TgT_g but may reduce flexibility. FT-IR tracking of epoxy ring disappearance (912 cm1^{-1}) confirms reaction kinetics .

Basic: What mechanistic pathways dominate nucleophilic substitution reactions of 1-chlorohexadecane?

Q. Methodological Answer :

  • Reaction Setup : React 1-chlorohexadecane with sodium ethoxide (SN2) or silver nitrate (SN1) in polar aprotic (e.g., DMSO) or protic solvents (e.g., ethanol).
  • Kinetic Monitoring : Use GC-MS to track product ratios. SN2 dominates in aprotic solvents (yield >85% 1-hexadecanol), while SN1 forms carbocation intermediates in protic media, leading to minor elimination byproducts (e.g., 1-hexadecene) .

Advanced: How can trace impurities in 1-chlorohexadecane be quantified for high-purity applications?

Q. Methodological Answer :

  • Analytical Workflow : Employ GC-MS with a DB-5MS column (30 m × 0.25 mm, 0.25 µm film). Use splitless injection (250°C) and He carrier gas (1 mL/min). Detect impurities (e.g., 2-chlorohexadecane) via selected ion monitoring (m/z 91, 148).
  • Validation : Spike samples with internal standards (e.g., 1-bromooctadecane) for recovery assessment (RSD <5%) .

Basic: What polymerization techniques are effective for 2-(chloromethyl)oxirane in epoxy resin synthesis?

Q. Methodological Answer :

  • Step-Growth Polymerization : React 2-(chloromethyl)oxirane with diamines (e.g., ethylenediamine) at 50–70°C. Use a 1:1.1 epoxide:amine ratio to minimize unreacted epoxy groups.
  • Catalysis : Add 1–2% triethylamine to accelerate ring-opening. Monitor molecular weight via GPC (Mn ~2000–5000 Da) .

Advanced: How can regioselectivity be controlled during epoxide ring-opening of 2-(chloromethyl)oxirane?

Q. Methodological Answer :

  • Mechanistic Study : Use 13C^{13}C-NMR to track nucleophilic attack at the less hindered terminal carbon. In acidic conditions (H+^+), protonation directs nucleophiles (e.g., water) to the chloromethyl carbon.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor SN2 pathways (terminal attack), while protic solvents stabilize carbocation intermediates (internal attack) .

Basic: What validated methods quantify octadecanoic acid in plant extracts?

Q. Methodological Answer :

  • Extraction : Soxhlet extraction with hexane:isopropanol (3:2) for 6 hours. Derivatize to methyl esters using BF3_3-methanol (12% w/v, 70°C, 1 hour).
  • GC-MS Analysis : Use a FAMEs column (30 m × 0.25 mm). Quantify via external calibration (LOD: 0.1 µg/mL, LOQ: 0.3 µg/mL) .

Advanced: How does octadecanoic acid self-assemble in lipid bilayers, and what techniques characterize its phase behavior?

Q. Methodological Answer :

  • Experimental Design : Prepare vesicles via thin-film hydration (50 mM octadecanoic acid in PBS, pH 7.4). Use DSC to measure phase transition temperatures (TmT_m: ~70°C).
  • Advanced Imaging : AFM in tapping mode reveals lamellar structures (layer spacing: ~5 nm). SAXS confirms hexagonal packing (q-ratio 1:√3:√4) .

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